molecular formula C10H12FNO2 B1441742 2-FLUORO-DL-HOMOPHENYLALANINE CAS No. 225233-81-8

2-FLUORO-DL-HOMOPHENYLALANINE

Cat. No.: B1441742
CAS No.: 225233-81-8
M. Wt: 197.21 g/mol
InChI Key: HKDDGWLHCOPIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FLUORO-DL-HOMOPHENYLALANINE is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a fluorophenyl group attached to a butanoic acid backbone

Scientific Research Applications

2-FLUORO-DL-HOMOPHENYLALANINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound is associated with certain hazards. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling it .

Future Directions

While there is limited information on the future directions of “2-Amino-4-(2-fluorophenyl)butanoic acid”, its role as an intermediate in the synthesis of carbamic acid esters suggests potential applications in the development of new pharmaceuticals and research reagents .

Biochemical Analysis

Biochemical Properties

2-Amino-4-(2-fluorophenyl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including aminotransferases and decarboxylases, which facilitate its incorporation into metabolic pathways. The nature of these interactions often involves the formation of Schiff bases or other covalent intermediates, which are crucial for the catalytic activity of the enzymes involved .

Cellular Effects

The effects of 2-Amino-4-(2-fluorophenyl)butanoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. Additionally, it can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional activity. The impact on cellular metabolism includes alterations in amino acid synthesis and degradation pathways .

Molecular Mechanism

At the molecular level, 2-Amino-4-(2-fluorophenyl)butanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, this compound may inhibit enzyme activity by competing with natural substrates or by binding to allosteric sites. Changes in gene expression are mediated through interactions with transcription factors and co-regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-(2-fluorophenyl)butanoic acid can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Degradation products may form over extended periods, potentially altering its biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including upregulation or downregulation of specific metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-Amino-4-(2-fluorophenyl)butanoic acid in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as enhanced cognitive function or neuroprotection. At higher doses, toxic effects can occur, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted .

Metabolic Pathways

2-Amino-4-(2-fluorophenyl)butanoic acid is involved in several metabolic pathways. It can be incorporated into the biosynthesis of other amino acids or catabolized to produce energy. Enzymes such as aminotransferases and dehydrogenases play a crucial role in these processes. The presence of the fluorophenyl group can influence the metabolic flux, potentially leading to the accumulation of specific metabolites .

Transport and Distribution

Within cells and tissues, 2-Amino-4-(2-fluorophenyl)butanoic acid is transported and distributed through various mechanisms. Transporters such as amino acid transporters facilitate its uptake into cells, while binding proteins may aid in its intracellular distribution. The localization and accumulation of this compound can be influenced by factors such as cellular pH and the presence of other competing molecules .

Subcellular Localization

The subcellular localization of 2-Amino-4-(2-fluorophenyl)butanoic acid is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-FLUORO-DL-HOMOPHENYLALANINE typically involves the use of starting materials such as 2-fluorobenzaldehyde and amino acids. One common method is the reductive amination of 2-fluorobenzaldehyde with an appropriate amino acid derivative under reducing conditions. This reaction is often catalyzed by reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-FLUORO-DL-HOMOPHENYLALANINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-FLUORO-DL-HOMOPHENYLALANINE is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDGWLHCOPIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289041
Record name α-Amino-2-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225233-81-8
Record name α-Amino-2-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-2-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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